Poly-D-lysine hydrobromide

Description

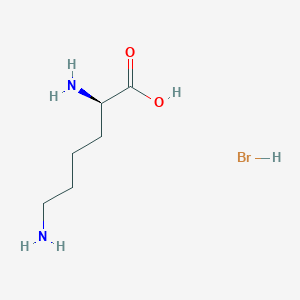

The exact mass of the compound D-Lysine, homopolymer, hydrobromide is 226.03169 g/mol and the complexity rating of the compound is 106. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2,6-diaminohexanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.BrH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXAGTSTSPYCEP-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27964-99-4 | |

| Details | Compound: Poly-D-lysine hydrobromide | |

| Record name | Poly-D-lysine hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27964-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Poly-D-lysine hydrobromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Foundational & Exploratory

The Role of Poly-D-lysine Hydrobromide in Advancing Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly-D-lysine (PDL) hydrobromide is a synthetic, positively charged polymer of the D-isomer of lysine, an essential amino acid. In the realm of scientific research, it has become an indispensable tool, primarily utilized as a coating for culture surfaces to enhance cell adhesion. Its resistance to enzymatic degradation by cellular proteases makes it a superior choice for long-term cell cultures compared to its L-isomer counterpart, Poly-L-lysine. This technical guide delves into the core applications of Poly-D-lysine hydrobromide, providing a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to aid researchers in its effective application.

Introduction

In vitro cell culture is a cornerstone of modern biological research and drug development. The ability to maintain healthy and viable cells outside of their native environment is critical for studying cellular processes, disease mechanisms, and the effects of therapeutic compounds. A significant challenge in cell culture is ensuring the robust attachment of cells to the artificial substrates of culture vessels, such as plastic or glass. This is particularly crucial for anchorage-dependent cells, including many primary cell types like neurons, and various transfected cell lines.[1][2]

This compound has emerged as a widely adopted solution to this challenge. It is a synthetic molecule that, when applied to a culture surface, creates a net positive charge, thereby promoting the adhesion of negatively charged cells through electrostatic interactions.[1][3] Being a synthetic polymer, it does not influence cellular signaling pathways, providing a neutral and stable environment for cell growth.[1] This guide will explore the multifaceted utility of this compound in research, with a focus on its practical application.

Mechanism of Action: Electrostatic Interaction

The primary function of this compound in cell culture is to facilitate cell adhesion to solid substrates.[4] This is achieved through a straightforward yet effective mechanism based on electrostatic attraction. The polymer is composed of repeating D-lysine units, each containing a primary amine group that is protonated at physiological pH, conferring a net positive charge to the molecule.[4] Conversely, the cell membrane is rich in negatively charged molecules such as sialic acids and other glycoproteins, resulting in a net negative surface charge.[1]

When a culture surface is coated with Poly-D-lysine, it effectively creates a positively charged layer. This positively charged surface then attracts and binds the negatively charged cell membranes, promoting firm adhesion of the cells to the substrate.[1][3] This enhanced attachment is particularly beneficial in serum-free or low-serum culture conditions where the natural attachment factors present in serum are limited.[1]

References

The Role of Poly-D-Lysine Hydrobromide in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action of poly-D-lysine (PDL) hydrobromide in promoting cell adhesion to culture substrates. It provides a comprehensive overview of the physicochemical interactions, quantitative parameters, detailed experimental protocols, and the downstream signaling events that are initiated upon cell attachment to PDL-coated surfaces.

Core Mechanism of Action: An Electrostatic Bridge

Poly-D-lysine is a synthetic, positively charged polymer that significantly enhances cell adhesion to otherwise hydrophobic and negatively charged plastic or glass culture surfaces. The primary mechanism is rooted in electrostatic interactions.[1][2][3][4]

-

Surface Modification: When a culture surface is treated with a PDL solution, the cationic polymer adsorbs to the negatively charged substrate (e.g., polystyrene). This process effectively masks the substrate's native charge and presents a uniform layer of positive charges.[1][3][4]

-

Cell-Surface Interaction: The cell membrane is rich in negatively charged molecules, such as sialic acid residues and phosphate (B84403) groups of phospholipids.[1][2] The positively charged epsilon-amino groups of the lysine (B10760008) residues in the adsorbed PDL layer act as a bridge, attracting and binding the negatively charged cell surface. This strong electrostatic attraction facilitates the initial attachment and subsequent spreading of cells.

The "D" enantiomer of lysine is preferentially used for cell culture applications because it is resistant to degradation by cellular proteases, which can break down the naturally occurring L-form (poly-L-lysine).[1][5][6] This resistance ensures the stability of the coating and provides a consistent adhesive surface for long-term cultures. The hydrobromide salt form aids in the solubility and crystallinity of the polymer.[4][7]

Figure 1: Electrostatic mechanism of PDL-mediated cell adhesion.

Quantitative Data for Surface Coating

The optimal coating conditions for PDL can vary depending on the cell type, the molecular weight of the polymer, and the specific application. Higher molecular weight PDL offers more binding sites per molecule but results in a more viscous solution.[5][8]

| Parameter | Recommended Range/Value | Notes | Reference(s) |

| Molecular Weight | 70,000 - 150,000 Da | A good balance between viscosity and number of binding sites. | [5][8] |

| >300,000 Da | More binding sites, but higher viscosity can make handling difficult. | [8] | |

| Working Concentration | 0.05 - 0.1 mg/mL (50 - 100 µg/mL) | A commonly used range for a variety of cell types. | [9][10][11] |

| Coating Volume | ~1.0 mL / 25 cm² | Sufficient to cover the entire culture surface. | [2][9][12] |

| Incubation Time | 5 minutes - 24 hours | 5-60 minutes at room temperature is often sufficient. Longer times may be needed for some applications. | [2][9][12] |

| Storage of Coated Ware | Up to 1 week (dried) | Coated and dried cultureware can be stored for future use. | [9] |

Experimental Protocols for PDL Coating

Below are detailed methodologies for preparing and applying Poly-D-Lysine hydrobromide solutions to cell culture surfaces. All steps should be performed under aseptic conditions in a laminar flow hood.

Preparation of Stock Solution (e.g., 1 mg/mL)

-

Weighing: Aseptically weigh 100 mg of this compound powder.

-

Dissolving: Add the powder to 100 mL of sterile, tissue culture-grade water to achieve a 1 mg/mL stock solution.

-

Sterilization: Sterile filter the solution through a 0.22 µm filter.

-

Storage: Store the stock solution at 2-8°C.

Coating Protocol

-

Dilution: Dilute the 1 mg/mL stock solution to the desired working concentration (e.g., 0.1 mg/mL) using sterile tissue culture-grade water or phosphate-buffered saline (PBS).

-

Application: Add a sufficient volume of the diluted PDL solution to completely cover the culture surface (e.g., 1 mL for a 25 cm² flask or 200 µL for a well in a 96-well plate).

-

Incubation: Incubate the cultureware at room temperature for a period ranging from 5 minutes to 1 hour. Gently rock the vessel to ensure even coating.

-

Aspiration: Carefully aspirate the PDL solution.

-

Rinsing: Thoroughly rinse the surface two to three times with sterile, tissue culture-grade water or PBS to remove any unbound PDL.

-

Drying: Allow the coated surface to dry completely in the laminar flow hood for at least 2 hours before introducing cells and medium.

Figure 2: Experimental workflow for coating surfaces with PDL.

Downstream Signaling Pathways: Beyond Passive Adhesion

While PDL itself is considered biologically inert and does not directly engage in specific ligand-receptor interactions, the adhesion it facilitates can trigger intracellular signaling cascades.[1] This process, known as mechanotransduction, is initiated by the physical attachment and spreading of the cell, leading to the clustering of cell surface receptors and the formation of focal adhesions.

The adhesion to the PDL-coated surface allows for the clustering of transmembrane proteins called integrins . This clustering, even in the absence of their natural extracellular matrix (ECM) ligands, can lead to their activation and the initiation of a signaling cascade. A key event in this process is the recruitment and activation of Focal Adhesion Kinase (FAK) .

-

Integrin Clustering: Cell adhesion to the PDL surface brings integrins in close proximity.

-

FAK Recruitment and Autophosphorylation: The clustering of integrins leads to the recruitment of FAK to these sites. This results in the autophosphorylation of FAK at tyrosine residue 397 (Y397).

-

Src Kinase Binding: The phosphorylated Y397 site on FAK serves as a docking site for the SH2 domain of Src family kinases.

-

Signal Amplification: Src then phosphorylates other residues on FAK, leading to the full activation of the FAK/Src complex.

-

Downstream Signaling: This complex acts as a signaling hub, phosphorylating numerous downstream targets, including paxillin (B1203293) and p130Cas. These events regulate the organization of the actin cytoskeleton, cell spreading, migration, proliferation, and survival.

It is important to note that for some cell types, such as THP-1 monocytes, adhesion mediated by poly-L-lysine has been shown to induce pyroptosis through the NLRP3 inflammasome and caspase-1 pathway.[13][14] While this has been specifically reported for PLL, researchers should be aware of potential cell-type-specific responses to adhesion on polycationic surfaces.

Figure 3: Focal adhesion signaling initiated by cell adhesion.

Conclusion

This compound is a widely used and effective tool for promoting cell adhesion in vitro. Its mechanism of action is primarily based on providing a positively charged surface that electrostatically attracts and binds the negatively charged cell membrane. While PDL itself is biologically inert, the resulting cell adhesion and spreading can initiate downstream mechanotransduction signaling pathways, primarily through the clustering of integrins and the activation of the FAK/Src signaling complex. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals to effectively utilize PDL-coated surfaces in their experimental systems and to accurately interpret the cellular responses observed.

References

- 1. Spatial control of cell fate using synthetic surfaces to potentiate TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell adhesion and response to synthetic nanopatterned environments by steering receptor clustering and spatial location - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Complementary Roles for Receptor Clustering and Conformational Change in the Adhesive and Signaling Functions of Integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessh.org [accessh.org]

- 6. Molecular Dynamics of Mechanosensing and Mechanotransduction at the Focal Adhesions [escholarship.org]

- 7. Mechanotransduction at focal adhesions: integrating cytoskeletal mechanics in migrating cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Focal Adhesion Kinase Modulates Cell Adhesion Strengthening via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Focal adhesion kinase modulates cell adhesion strengthening via integrin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of neuronal cell adhesion by covalent binding of poly-D-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Poly-D-lysine Hydrobromide: A Technical Guide for Researchers

An in-depth examination of the properties, specifications, and applications of Poly-D-lysine hydrobromide (PDL) in scientific research and drug development.

This compound (PDL) is a synthetic, positively charged polymer widely utilized in biomedical research to enhance cell adhesion to solid substrates. Its D-isomeric form provides resistance to enzymatic degradation, ensuring a stable and long-lasting coating for cell culture applications. This guide provides a comprehensive overview of PDL's properties, specifications, and common experimental protocols.

Core Properties and Specifications

PDL is characterized by its molecular weight, which significantly influences its physical and biological properties. The following tables summarize the key specifications of commonly available PDL products.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 27964-99-4 |

| Molecular Formula | (C₆H₁₂N₂O)n · HBr |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Table 2: Molecular Weight Specifications

| Product | Molecular Weight Range (kDa) | Degree of Polymerization |

| PDL (Low MW) | 30 - 70 | 150 - 350 |

| PDL (Medium MW) | 70 - 150 | 350 - 750 |

| PDL (High MW) | >150 | >750 |

Mechanism of Action: Enhancing Cell Adhesion

PDL's efficacy as a cell culture coating stems from its cationic nature. The positively charged ε-amino groups of the lysine (B10760008) residues interact electrostatically with the net negative charge of the cell membrane, which is rich in anionic components like glycoproteins and proteoglycans. This interaction promotes the adhesion and spreading of a wide variety of cell types.

Caption: Electrostatic interaction between PDL and the cell membrane.

Experimental Protocols

Preparation of PDL-Coated Cultureware

This protocol outlines the standard procedure for coating plastic or glass culture surfaces with PDL to enhance cell attachment.

Caption: Workflow for coating cultureware with Poly-D-lysine.

Methodology:

-

Reconstitution: Prepare a working solution of PDL (e.g., 0.1 mg/mL) in sterile, tissue culture-grade water.

-

Coating: Add a sufficient volume of the PDL solution to completely cover the culture surface.

-

Incubation: Incubate the cultureware at room temperature for 5 to 15 minutes.

-

Aspiration: Carefully aspirate the PDL solution.

-

Rinsing: Wash the surface twice with sterile, tissue culture-grade water to remove any unbound PDL.

-

Drying: Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells.

In Vitro Neuronal Cell Culture on PDL

This protocol describes the use of PDL-coated surfaces for the culture of primary neurons, a common application.

Methodology:

-

Prepare Coated Plates: Follow the "Preparation of PDL-Coated Cultureware" protocol.

-

Cell Seeding: Dissociate primary neurons from embryonic tissue using appropriate enzymatic digestion and mechanical trituration methods.

-

Plating: Seed the dissociated neurons onto the PDL-coated plates in a suitable neuronal culture medium.

-

Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

Observation: Monitor cell attachment, viability, and neurite outgrowth over time using microscopy.

Signaling Pathways Influenced by PDL-Mediated Adhesion

Cell adhesion to the extracellular matrix (ECM), or in this case, a synthetic mimic like PDL, is not a passive process. It triggers intracellular signaling cascades that regulate cell survival, proliferation, and differentiation. Integrins, a family of transmembrane receptors, play a crucial role in this process. While PDL's interaction is primarily electrostatic, it facilitates the subsequent engagement of integrins with secreted ECM proteins, leading to the activation of focal adhesion kinase (FAK) and downstream pathways like the MAPK/ERK pathway.

Caption: Simplified signaling pathway initiated by cell adhesion.

The Dichotomy of Lysine Stereoisomers in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008), an essential amino acid, is a fundamental component in cell culture, primarily for its role in protein synthesis. However, the biological significance of lysine extends beyond its basic nutritional function and is intricately linked to its stereochemistry. This technical guide delves into the distinct roles of D-lysine and its naturally occurring counterpart, L-lysine, within the context of cell culture systems. While L-lysine is integral to cellular metabolism and signaling, D-lysine, particularly in its polymerized form, offers unique advantages as a biomaterial for enhancing cell adhesion and culture stability. Understanding the differential impacts of these stereoisomers is critical for optimizing experimental designs, improving the reliability of cell-based assays, and advancing drug development processes.

Core Concepts: L-Lysine vs. D-Lysine

L-lysine is the biologically active enantiomer readily utilized by mammalian cells for a variety of metabolic processes. In contrast, D-lysine is not a substrate for protein synthesis in eukaryotic cells and is generally considered metabolically inert in this regard. This fundamental difference is the cornerstone of their distinct applications in cell culture.

The Role of L-Lysine: Beyond a Building Block

L-lysine is an indispensable amino acid in cell culture media, essential for de novo protein synthesis, a prerequisite for cell growth, proliferation, and function.[1][2] Its ε-amino group is a site for numerous post-translational modifications, including acetylation, methylation, and ubiquitination, which are critical for regulating protein function and stability.

Furthermore, L-lysine plays a significant role as a signaling molecule, most notably in the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability.

The Utility of D-Lysine: A Stable Anchor for Cells

While free D-lysine is not incorporated into proteins, its polymerized form, poly-D-lysine (PDL), is a widely used substrate for coating culture surfaces.[3][4] PDL is a synthetic, positively charged polymer that enhances cell adhesion through electrostatic interactions with the negatively charged cell membrane.[2][5] A key advantage of PDL over its L-isomer counterpart, poly-L-lysine (PLL), is its resistance to degradation by cellular proteases.[2][3][6] This enzymatic stability makes PDL an ideal coating for long-term cultures and for cells that exhibit high proteolytic activity, such as primary neurons and certain cancer cell lines.[4][7]

Quantitative Data Presentation

The following tables summarize the available quantitative data comparing the effects of poly-D-lysine and poly-L-lysine on various cell culture parameters. It is important to note that direct comparative studies across a wide range of cell types are limited.

Table 1: Comparative Effects on Cell Adhesion and Neurite Outgrowth

| Parameter | Cell Type | Poly-D-Lysine | Poly-L-Lysine | Uncoated | Key Findings |

| Cell Attachment | Primary Spinal Cord Neurons | Lower attachment | No attachment | Highest attachment | Neonatal spinal cord neurons attached more readily to uncoated polystyrene surfaces than to PDL or PLL coated surfaces.[8] |

| Neurite Outgrowth | Hippocampal Neurons | Not specified | Shorter neurites on stiffer substrates | N/A | Neurite length on PLL-coated surfaces was influenced by substrate stiffness.[9] |

Note: The study on primary spinal cord neurons suggests that for some specific primary cell types, surface coatings may not be beneficial and could even be inhibitory.[8] This highlights the importance of empirical testing for each cell line.

Table 2: Comparative Cytotoxicity

| Compound | Cell Line | IC50 Value (µM) | Assay |

| Poly-L-lysine | K562 (Human leukemia) | 3.36 ± 0.16 | MTT |

| Poly-L-lysine | A549 (Human lung carcinoma) | 8.23 ± 0.41 | MTT |

| Poly-L-lysine | U937 (Human lymphoma) | 3.53 ± 0.17 | MTT |

| Poly-L-lysine | B16F10 (Mouse melanoma) | 6.04 ± 0.3 | MTT |

Data extracted from a study on the anti-tumor effects of poly-L-lysine.[10]

Signaling and Metabolic Pathways

The differential roles of L-lysine and D-lysine are rooted in their distinct interactions with cellular machinery. L-lysine is an active participant in complex signaling networks, while D-lysine's primary influence is through its metabolic breakdown.

L-Lysine and the mTORC1 Signaling Pathway

L-lysine is a potent activator of the mTORC1 pathway, a critical regulator of protein synthesis and cell growth. The sensing of L-lysine levels is a multi-component process that converges on the lysosome, the site of mTORC1 activation.

Pathway Description: The presence of intracellular L-lysine is sensed by proteins such as Sestrin2. This leads to the activation of the Rag GTPases, which recruit mTORC1 to the lysosomal surface where it is activated by Rheb. Activated mTORC1 then phosphorylates downstream targets to promote protein synthesis and cell growth.

D-Lysine Metabolism and its Cellular Consequences

In mammals, D-lysine is metabolized by the peroxisomal enzyme D-amino acid oxidase (DAAO).[11][12][13] This enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide (H₂O₂) as byproducts.[11][13] The accumulation of H₂O₂ can contribute to oxidative stress and has been linked to cellular senescence.[6]

References

- 1. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pediaa.com [pediaa.com]

- 3. biomat.it [biomat.it]

- 4. wpiinc.com [wpiinc.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. What is the difference between PLL and PDL for surface coating? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. Probing Relevant Molecules in Modulating the Neurite Outgrowth of Hippocampal Neurons on Substrates of Different Stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 13. Investigating D-Amino Acid Oxidase Expression and Interaction Network Analyses in Pathways Associated With Cellular Stress: Implications in the Biology of Aging - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Influence of Molecular Weight on Poly-D-Lysine Hydrobromide's Performance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of molecular weight in the functionality and application of Poly-D-lysine hydrobromide (PDL), a synthetic polycationic polymer widely utilized across various scientific disciplines. From enhancing cell culture adhesion to its emerging role in advanced drug delivery and gene therapy, the molecular weight of PDL is a pivotal parameter that dictates its physical properties and biological interactions. This document provides a comprehensive overview of available molecular weight ranges, their significance in key applications, detailed experimental protocols, and visual representations of underlying mechanisms and workflows.

Understanding this compound and its Molecular Weight

This compound is a positively charged polymer of the D-isomer of lysine, an essential amino acid. The hydrobromide salt form enhances its solubility in aqueous solutions.[1] Unlike its L-lysine counterpart, Poly-D-lysine is resistant to enzymatic degradation by proteases, making it a stable component in biological systems.[2] The positive charge of PDL facilitates electrostatic interactions with negatively charged surfaces, such as the cell membranes of mammalian cells and the surfaces of plastic or glass cultureware.[3] This property is the cornerstone of its primary application in promoting cell adhesion.

The molecular weight of PDL is not a single value but rather a range, reflecting the distribution of polymer chain lengths in a given preparation. This parameter significantly influences the polymer's physical and biological characteristics. Commercially available PDL is offered in various molecular weight ranges, each tailored for specific applications.

Available Molecular Weight Ranges of this compound

The selection of an appropriate molecular weight range is crucial for experimental success. The following table summarizes the commonly available molecular weight ranges of this compound and their general characteristics.

| Molecular Weight Range (kDa) | Key Characteristics | Primary Applications |

| 4 - 15 | Low viscosity, fewer cell attachment sites per molecule. | Histology slide preparation, applications requiring low viscosity.[4] |

| 30 - 70 | Lower viscosity, easier to handle in solution.[5] | Cell culture, particularly when high viscosity is a concern. |

| 70 - 150 | A good compromise between viscosity and the number of cell attachment sites.[6][7] | General cell culture, neuronal culture, nanoparticle coating.[2] |

| 150 - 300 | Higher viscosity, provides a greater number of attachment sites per molecule.[5] | Applications requiring strong cell adhesion, gene delivery. |

| >300 | Very high viscosity, maximum number of attachment sites per molecule.[5] | Specialized applications demanding very strong cell adhesion. |

The Significance of Molecular Weight in Core Applications

The molecular weight of this compound is a critical determinant of its performance in various applications. This section delves into the specific impact of molecular weight on cell culture, drug delivery, and gene therapy.

Enhancing Cell Adhesion in Culture

The primary and most well-established application of PDL is as a coating for culture surfaces to promote the adhesion, proliferation, and differentiation of a wide variety of cell types, particularly fastidious cells like primary neurons.[8] The positively charged PDL neutralizes the negative charge of the culture substrate, creating a more favorable environment for cell attachment.

The significance of molecular weight in this context lies in the balance between the number of available binding sites and the viscosity of the coating solution:

-

Higher Molecular Weight (>150 kDa): Provides a higher density of cationic charges per molecule, leading to a greater number of potential binding sites for negatively charged cell membranes.[5][9] This can result in stronger and more uniform cell attachment. However, solutions of high molecular weight PDL are more viscous, which can make them more difficult to handle and may lead to uneven coating if not applied carefully.[5]

-

Lower Molecular Weight (<70 kDa): Solutions are less viscous and therefore easier to work with, facilitating a more uniform coating of the culture surface.[5] However, each molecule presents fewer binding sites, which may be sufficient for many cell lines but could be less optimal for weakly adherent or sensitive cells.

-

Mid-Range Molecular Weight (70 - 150 kDa): Often represents an optimal compromise, offering a sufficient number of attachment sites for robust cell adhesion while maintaining a manageable viscosity for ease of use.[6]

Advancing Drug Delivery Systems

PDL is increasingly being explored as a component of drug delivery systems, primarily due to its biocompatibility, biodegradability, and cationic nature, which can facilitate cellular uptake.[10] In this context, the molecular weight of PDL can influence several key aspects of the delivery vehicle:

-

Nanoparticle Formulation: PDL can be used to coat negatively charged nanoparticles or can be incorporated into the nanoparticle matrix itself. The molecular weight of PDL can affect the size, stability, and surface charge of the resulting nanoparticles. Higher molecular weight PDL may lead to the formation of larger aggregates.

-

Drug Loading and Release: The length of the polymer chain can influence the encapsulation efficiency of drugs and their subsequent release kinetics. While specific studies on the effect of PDL molecular weight on drug release are limited, research on other polymers suggests that higher molecular weight polymers can lead to slower drug release due to the formation of a more entangled polymer matrix.[11][12]

-

Cellular Uptake: The cationic nature of PDL promotes interaction with the negatively charged cell membrane, leading to cellular uptake through endocytosis.[10] The density of the positive charge, which is related to the molecular weight, can influence the efficiency of this process.

Facilitating Gene Therapy

In gene therapy, the delivery of nucleic acids (like DNA and RNA) into cells is a major challenge due to their negative charge and large size. Cationic polymers like PDL can form complexes with nucleic acids, known as polyplexes, which neutralize the negative charge and condense the genetic material, facilitating its entry into cells.[13]

The molecular weight of PDL plays a critical role in the formation and efficacy of these polyplexes:

-

Polyplex Formation and Stability: Higher molecular weight PDL is generally more effective at condensing DNA due to its ability to form more stable complexes through a greater number of electrostatic interactions.[14]

-

Transfection Efficiency: Studies on polylysine (B1216035) have shown that transfection efficiency generally increases with molecular weight.[14][15] This is attributed to the formation of more stable and compact polyplexes that are more readily taken up by cells.

-

Cytotoxicity: A significant consideration in gene delivery is the potential cytotoxicity of the cationic polymer. Higher molecular weight polycations can sometimes exhibit greater toxicity. Therefore, a balance must be struck between transfection efficiency and cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Coating Cell Culture Surfaces

This protocol is a general guideline for coating plastic or glass cultureware with PDL to enhance cell adhesion.[7][8]

Materials:

-

This compound (select appropriate molecular weight range)

-

Sterile tissue culture grade water or phosphate-buffered saline (PBS)

-

Sterile culture vessels (flasks, plates, or coverslips)

Procedure:

-

Reconstitution of PDL: Aseptically dissolve the lyophilized PDL in sterile water or PBS to a stock concentration of 1 mg/mL. Gently swirl to dissolve.

-

Preparation of Working Solution: Dilute the stock solution to a final working concentration. A common starting concentration is 0.1 mg/mL (100 µg/mL).[9]

-

Coating the Surface: Add a sufficient volume of the working solution to completely cover the culture surface. For example, use 1 mL for a 25 cm² flask or 0.5 mL for each well of a 24-well plate.

-

Incubation: Incubate the culture vessel at room temperature for at least 5 minutes.[9] Some protocols recommend longer incubation times (e.g., 1-2 hours) for optimal coating.[8]

-

Aspiration and Rinsing: Carefully aspirate the PDL solution. It is crucial to rinse the surface thoroughly with sterile water or PBS to remove any unbound PDL, as residual PDL can be toxic to some cells. Repeat the rinse step two to three times.

-

Drying: Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before introducing cells and medium.[9]

Protocol for Preparation of PDL-based Nanoparticles for Drug Delivery

This protocol is adapted from a study on Poly-L-lysine-based nanoparticles for curcumin (B1669340) delivery and can serve as a starting point for formulating PDL-based nanocarriers.[16]

Materials:

-

This compound

-

Drug to be encapsulated

-

A suitable organic solvent for the drug (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Dialysis membrane (with an appropriate molecular weight cut-off)

-

Deionized water

Procedure:

-

Dissolution: Dissolve the drug in a minimal amount of the organic solvent. Separately, dissolve the PDL in deionized water.

-

Mixing: Slowly add the drug solution to the PDL solution while stirring continuously. The electrostatic and/or hydrophobic interactions between the drug and the polymer will lead to the self-assembly of nanoparticles.

-

Dialysis: Transfer the resulting nanoparticle suspension into a dialysis bag and dialyze against deionized water for an extended period (e.g., 24-48 hours) with several changes of water. This step is to remove the organic solvent and any unencapsulated drug.

-

Characterization: Characterize the resulting nanoparticles for size, zeta potential, drug loading efficiency, and morphology using techniques such as Dynamic Light Scattering (DLS), Zeta Potential Analyzer, UV-Vis Spectroscopy, and Transmission Electron Microscopy (TEM).

Protocol for Polyplex Formation for Gene Delivery

This protocol provides a general method for the formation of PDL/DNA polyplexes for transfection experiments.[17][18]

Materials:

-

This compound

-

Plasmid DNA

-

Nuclease-free water or a suitable buffer (e.g., HEPES-buffered saline)

Procedure:

-

Preparation of Solutions: Prepare stock solutions of both PDL and plasmid DNA in nuclease-free water or buffer.

-

Complex Formation: To form the polyplexes, add the PDL solution to the DNA solution at a specific N/P ratio (the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA). The optimal N/P ratio needs to be determined empirically for each cell type and application. Gently mix and incubate at room temperature for 15-30 minutes to allow for complex formation.

-

Transfection: Add the polyplex solution to the cells in culture medium. The volume and concentration will depend on the cell type and the size of the culture vessel.

-

Assay for Gene Expression: After an appropriate incubation period (typically 24-72 hours), assess the transfection efficiency by measuring the expression of the reporter gene (e.g., GFP fluorescence) or the therapeutic gene.

Conclusion

The molecular weight of this compound is a paramount consideration for researchers and scientists in the fields of cell biology and drug development. A thorough understanding of how this parameter influences the polymer's properties—from the viscosity of coating solutions to the stability and efficacy of drug and gene delivery vehicles—is essential for designing and executing successful experiments. This guide has provided a comprehensive overview of the available molecular weight ranges, their significance in key applications, and detailed experimental protocols to serve as a valuable resource for the scientific community. As research in these areas continues to advance, a nuanced appreciation for the role of polymer molecular weight will undoubtedly contribute to the development of innovative and effective biomedical solutions.

References

- 1. mpbio.com [mpbio.com]

- 2. cellsystems.eu [cellsystems.eu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mpbio.com [mpbio.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. thomassci.com [thomassci.com]

- 7. advancedbiomatrix.com [advancedbiomatrix.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Effects of drug solubility, drug loading, and polymer molecular weight on drug release from Polyox tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Influence of drug and polymer molecular weight on release kinetics from HEMA and HPMA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of Polyplexes as Gene Delivery System - Creative Biolabs [creative-biolabs.com]

- 14. DNA delivery with hyperbranched polylysine: a comparative study with linear and dendritic polylysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Preparation of poly-l-lysine-based nanoparticles with pH-sensitive release of curcumin for targeted imaging and therapy of liver cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of Polyplex Formation between DNA Oligonucleotide and Poly(l-Lysine): Experimental Study and Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Pivotal Role of the Hydrobromide Salt in Poly-D-Lysine Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly-D-lysine (PDL) is a synthetic, positively charged polymer widely employed in research and drug development to promote cell adhesion to various substrates. This technical guide delves into the critical, yet often overlooked, role of the hydrobromide (HBr) salt form of Poly-D-lysine. We will explore its fundamental physicochemical contributions, its impact on cell culture applications, and the downstream cellular signaling events influenced by PDL-mediated adhesion. This guide provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to empower researchers in their utilization of this essential biomaterial.

The Fundamental Role of Hydrobromide in Poly-D-lysine

Poly-D-lysine, in its pure form, is a polycationic polymer. The incorporation of hydrobromide as a salt serves several crucial functions that enhance its utility as a laboratory reagent.

-

Crystalline Solid Form: The hydrobromide salt allows the typically amorphous Poly-D-lysine to exist as a stable, crystalline solid.[1][2][3] This form is easier to handle, weigh, and store compared to a potentially viscous, non-crystalline polymer.

-

Enhanced Solubility: The presence of the hydrobromide salt significantly increases the solubility of Poly-D-lysine in aqueous solutions, including sterile water and phosphate-buffered saline (PBS).[1][2][3][4] This property is paramount for the preparation of sterile coating solutions for cell culture. There is approximately one hydrobromide molecule for each lysine (B10760008) residue.[1][2][3][4][5][6]

-

Biocompatibility in Cell Culture: For typical cell culture applications, the hydrobromide salt, when used at recommended concentrations for coating, does not interfere with cell growth or viability.[2] The bromide ions are rinsed away during the coating procedure, leaving a positively charged surface for cell attachment.

Quantitative Data Summary

The selection of Poly-D-lysine hydrobromide for a specific application is often dependent on its molecular weight and the desired coating concentration. The following tables summarize key quantitative parameters.

Table 1: Molecular Weight Ranges of this compound and Their Applications

| Molecular Weight (Da) | Viscosity in Solution | Attachment Sites per Molecule | Typical Applications |

| 4,000 - 15,000 | Low | Fewer | General cell culture, histology slide preparation. |

| 30,000 - 70,000 | Lower | Moderate | Easier to use due to lower viscosity, suitable for a wide range of cell lines.[7][8] |

| 70,000 - 150,000 | Moderate | More | A good compromise between ease of use and a higher number of attachment sites.[2][7][8] Ideal for neuronal cultures.[9] |

| >150,000 | High | Most | Provides the highest density of attachment sites, but can be more difficult to handle due to high viscosity.[7][10] |

Table 2: Recommended Coating Concentrations and Conditions

| Parameter | Recommended Value | Notes |

| Working Concentration | ||

| For Cell Culture | 0.1 mg/mL (100 µg/mL) | A typical starting concentration.[11] Optimal concentration may vary by cell type. |

| For Histology | 0.1% (w/v) | Used as a dip for slide preparation.[1] |

| Coating Volume | 1 mL per 25 cm² | Ensure uniform coverage of the culture surface.[3][5][11] |

| Incubation Time | 5 minutes to overnight | 5 minutes at room temperature is often sufficient.[1][3][5] Some protocols suggest 1 hour[9] or overnight.[11] |

| Drying Time | At least 2 hours | After rinsing, allow the surface to dry completely before introducing cells.[1][3][5] |

| Storage of Coated Ware | Up to 1 week (some sources suggest up to a year if stored properly) | Store at room temperature or 37°C, covered.[11] For longer storage, refrigeration is recommended.[7] |

Signaling Pathways Influenced by Poly-D-lysine Adhesion

While Poly-D-lysine is considered a synthetic and nonspecific attachment factor that does not engage in receptor-mediated signaling like extracellular matrix (ECM) proteins, its interaction with the cell surface can initiate or modulate certain signaling pathways.[11] The primary mechanism of action is the electrostatic interaction between the positively charged polymer and the negatively charged cell membrane.[1][4][12][13][14]

Calcium-Sensing Receptor (CaSR) Agonism

Poly-D-lysine can act as an agonist for the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor.[1] This interaction has been observed to have physiological effects, particularly in the gastrointestinal tract.

-

Downstream Effects: Activation of gut CaSR by PDL has been shown to promote glucose tolerance.[1] This effect is partially mediated by the 5-HT3 receptor and a delayed gastric emptying rate.[1] In the context of intestinal inflammation, activation of CaSR by poly-L-lysine (a stereoisomer of PDL) has demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[15]

Integrin-Independent Adhesion and its Consequences

In contrast to natural ECM proteins that bind to integrins, PDL facilitates cell adhesion through an integrin-independent mechanism. This distinction can have significant implications for cell signaling, as demonstrated in studies with myoblasts.

-

Impact on Myoblast Differentiation: When C2C12 myoblasts are cultured on a Poly-L-lysine substrate, the lack of integrin engagement affects the expression of key myogenic factors. Specifically, the expression of Cdo and MyoD is diminished, and the activation of Akt and p38MAPK is altered.[2] This suggests that while PDL promotes adhesion, it does not recapitulate the full signaling cascade initiated by integrin-ECM interactions, which can be crucial for processes like differentiation.

Experimental Protocols

The following are detailed methodologies for the preparation and use of this compound for coating cell culture surfaces.

Preparation of this compound Stock Solution

-

Objective: To prepare a sterile stock solution of this compound.

-

Materials:

-

This compound powder

-

Sterile, tissue culture grade water or PBS

-

Sterile conical tubes (15 mL or 50 mL)

-

0.22 µm sterile syringe filter

-

Sterile syringes

-

-

Procedure:

-

In a laminar flow hood, weigh the desired amount of this compound powder.

-

Dissolve the powder in sterile tissue culture grade water or PBS to a typical stock concentration of 1 mg/mL.

-

Ensure complete dissolution by gentle vortexing or inversion.

-

Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

Coating of Culture Vessels (Plates, Flasks, or Slides)

-

Objective: To create a uniform, positively charged surface on culture vessels to enhance cell adhesion.

-

Materials:

-

Sterile this compound working solution (typically 0.1 mg/mL)

-

Culture vessels (e.g., 6-well plates, T-25 flasks, glass coverslips)

-

Sterile tissue culture grade water

-

Aspirator

-

-

Procedure:

-

Dilute the this compound stock solution to the desired working concentration (e.g., 0.1 mg/mL) with sterile tissue culture grade water or PBS.[11]

-

Add the diluted Poly-D-lysine solution to the culture vessels, ensuring the entire surface is covered. Use approximately 1 mL per 25 cm² of surface area.[3][5][11]

-

Gently rock the vessel to ensure even distribution of the solution.

-

Incubate at room temperature for at least 5 minutes.[1][3][5] Some protocols may recommend longer incubation times (e.g., 1 hour or overnight) for specific applications.[9][11]

-

Aspirate the Poly-D-lysine solution.

-

Thoroughly rinse the surface with sterile tissue culture grade water to remove any unbound Poly-D-lysine and the hydrobromide salt.[1][11] Repeat the rinse step 2-3 times.

-

Aspirate the final rinse water completely.

-

Allow the coated surface to dry completely in a laminar flow hood for at least 2 hours before introducing cells and medium.[1][3][5]

-

Conclusion

The hydrobromide salt of Poly-D-lysine is indispensable for its practical application in research and development. It confers the advantages of a stable, solid form and excellent aqueous solubility, facilitating the preparation of sterile coating solutions. While the primary role of this compound in cell culture is to provide a positively charged surface for non-specific, electrostatic cell adhesion, it is not a biologically inert substrate. Its ability to act as a CaSR agonist and the consequences of its integrin-independent mode of adhesion highlight the importance of considering the substrate's influence on cellular behavior. By understanding the fundamental properties of this compound and adhering to optimized protocols, researchers can effectively utilize this valuable tool to advance their scientific endeavors.

References

- 1. Activation of the gut calcium-sensing receptor by peptide agonists reduces rapid elevation of plasma glucose in response to oral glucose load in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promyogenic function of Integrin/FAK signaling is mediated by Cdo, Cdc42 and MyoD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of poly(L-lysine), poly(acrylic acid) and poly(ethylene glycol) on the adhesion, proliferation and chondrogenic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biomat.it [biomat.it]

- 12. coleparmer.com [coleparmer.com]

- 13. researchgate.net [researchgate.net]

- 14. Adhesion of cells to surfaces coated with polylysine. Applications to electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory Effects of Poly-L-lysine in Intestinal Mucosal System Mediated by Calcium-Sensing Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Poly-D-lysine: The Synthetic Advantage in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly-D-lysine (PDL) is a synthetic, positively charged polymer of the D-isostere of lysine, an essential amino acid. Its unique synthetic nature offers significant advantages over its naturally occurring counterpart, Poly-L-lysine (PLL), primarily in its resistance to enzymatic degradation. This resistance provides a stable and reliable substrate for a multitude of applications in biomedical research and drug development, ranging from enhancing cell culture adhesion to facilitating non-viral gene delivery. This technical guide provides an in-depth exploration of the synthetic nature of PDL, its key advantages, quantitative performance data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

The Synthetic Nature of Poly-D-lysine

Poly-D-lysine is a chemically synthesized homopolymer of D-lysine, an enantiomer of the naturally occurring L-lysine.[1][2] This seemingly subtle difference in stereochemistry is the cornerstone of PDL's utility. While L-lysine and its polymers are readily recognized and degraded by cellular proteases, the D-form is resistant to this enzymatic breakdown.[3][4][5] This inherent stability makes PDL an inert and durable substrate for long-term cell culture and other sensitive applications.[4][6]

The primary mechanism by which PDL promotes cell adhesion is through electrostatic interaction.[7][8] The polymer backbone possesses a high density of positively charged amino groups at physiological pH. These positive charges interact with the net negative charge of the cell membrane, which is rich in anionic components like sialic acid residues and proteoglycans.[7][8] This strong, non-biological interaction effectively anchors cells to the culture surface, providing a secure foundation for attachment, spreading, growth, and differentiation, particularly for fastidious cell types like primary neurons.[4][7]

Advantages of Poly-D-lysine in Research and Drug Development

The synthetic nature of PDL confers several key advantages:

-

Enhanced Stability and Longevity: PDL's resistance to enzymatic degradation by cellular proteases ensures a stable and long-lasting coating on culture surfaces.[3][4][5] This is a significant advantage over PLL, which can be broken down by cells with high proteolytic activity, leading to cell detachment over time.[2][9][10] This makes PDL the preferred choice for long-term experiments.[4]

-

Improved Cell Adhesion and Viability: The stable, positively charged surface created by PDL promotes robust adhesion of a wide variety of cell types, including those that adhere poorly to untreated surfaces, such as primary neurons, glial cells, and transfected cell lines.[6][8] This enhanced adhesion can lead to improved cell viability, morphology, and differentiation.[7][8]

-

Xeno-Free and Biologically Inert: As a synthetic molecule, PDL is free of animal-derived contaminants, making it a xeno-free product suitable for applications with stringent regulatory requirements.[3][11] It does not activate cell surface receptors or influence signaling pathways, ensuring that the observed cellular responses are due to the experimental conditions rather than the substrate.[3][8]

-

Versatility in Applications: PDL is widely used for coating various surfaces, including plastic and glass cultureware, to support the growth of diverse cell types.[3][7] Beyond cell culture, its cationic nature has been exploited for non-viral gene delivery, where it can form complexes with negatively charged nucleic acids to facilitate their entry into cells.[12][13]

Quantitative Performance Data

The following tables summarize quantitative data from studies evaluating the performance of Poly-D-lysine in key applications.

Table 1: Transfection Efficiency of Poly-D-lysine (PDL) vs. Lipofectamine in Different Cell Lines

| Cell Line | Transfection Agent | Duration (hours) | Transfection Efficiency (%) |

| SH-SY5Y | Lipofectamine | 48 | 0.48 ± 0.01 |

| 96 | 0.5 ± 0.01 | ||

| 144 | 0.79 ± 0.01 | ||

| PDL (1:2 ratio) | 48 | 17.11 ± 0.74 | |

| 96 | 22.24 ± 0.36 | ||

| 144 | 22.24 ± 0.36 | ||

| HeLa | Lipofectamine | 48 | 18.68 ± 0.59 |

| 96 | 17.72 ± 0.59 | ||

| 144 | 20.79 ± 0.34 | ||

| PDL (1:2 ratio) | 48 | 1.40 ± 0.1 | |

| 96 | 2.29 ± 0.13 | ||

| 144 | 2.54 ± 0.1 | ||

| 3T3 | Lipofectamine | 48 | Not Reported |

| 96 | Not Reported | ||

| 144 | Not Reported | ||

| PDL (1:2 ratio) | 48 | Not Reported | |

| 96 | Not Reported | ||

| 144 | Not Reported |

Data extracted from a study evaluating PDL as a non-viral vector for gene transfer.[12] The ratio for PDL refers to the plasmid-to-PDL weight ratio.

Table 2: Cell Viability on Poly-D-lysine (PDL) Coated Surfaces

| Cell Line | Treatment | Duration (hours) | Cell Viability (%) |

| SH-SY5Y | PDL (1:2 ratio) | 48 | 86.7 ± 2.72 |

| HeLa | PDL (1:2 ratio) | 48 | 98 ± 2.2 |

| 3T3 | PDL (1:2 ratio) | 48 | 88.39 ± 2.67 |

Data from an MTT assay evaluating the cytotoxicity of PDL-plasmid complexes.[12] The ratio refers to the plasmid-to-PDL weight ratio. Control cells were considered 100% viable.

Experimental Protocols

Protocol for Coating Cell Culture Surfaces with Poly-D-lysine

This protocol provides a standardized method for coating plastic or glass cell culture surfaces with PDL.

Materials:

-

Poly-D-lysine hydrobromide (molecular weight range: 70,000-150,000 Da)[7][14]

-

Sterile, tissue culture grade water or Dulbecco's Phosphate-Buffered Saline (DPBS), without calcium and magnesium[7]

-

Sterile filtration unit (0.22 µm filter)

-

Cell culture plates, flasks, or coverslips

Procedure:

-

Preparation of PDL Stock Solution:

-

Coating of Culture Surface:

-

Aseptically add the PDL solution to the culture surface, ensuring the entire surface is covered. A typical volume is 1 mL per 25 cm² of surface area.[15]

-

Incubate at room temperature for 1 hour.[7] Alternatively, incubation can be performed for 5 minutes at room temperature.[3]

-

Aspirate the PDL solution from the culture surface.

-

Thoroughly rinse the surface three times with a large volume of sterile water or DPBS to remove any unbound PDL, as excess PDL can be toxic to cells.[7]

-

-

Drying and Storage:

Protocol for a Cell Viability Assay on PDL-Coated Surfaces

This protocol outlines the use of the MTT assay to assess cell viability on PDL-coated surfaces.

Materials:

-

PDL-coated 96-well plates

-

Cells of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Cell Seeding:

-

Seed cells in the PDL-coated 96-well plates at a desired density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired duration.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate for 15-30 minutes at room temperature with gentle shaking.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is proportional to the absorbance and can be expressed as a percentage relative to a control group.

-

Mandatory Visualizations

Conclusion

The synthetic nature of Poly-D-lysine provides a distinct set of advantages that have established it as a cornerstone tool in modern cell culture and drug development. Its resistance to enzymatic degradation ensures a stable and reliable platform for long-term experiments, while its inert, xeno-free composition meets the high standards required for sensitive applications. The quantitative data and detailed protocols provided in this guide underscore the efficacy and reproducibility of PDL as a substrate for enhancing cell adhesion and as a vector for gene delivery. For researchers and drug development professionals, a thorough understanding of the properties and applications of PDL is essential for optimizing experimental outcomes and advancing the frontiers of biomedical science.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. pediaa.com [pediaa.com]

- 3. neuvitro.com [neuvitro.com]

- 4. wpiinc.com [wpiinc.com]

- 5. news-medical.net [news-medical.net]

- 6. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. biomat.it [biomat.it]

- 9. coleparmer.com [coleparmer.com]

- 10. What is the difference between PLL and PDL for surface coating? | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ε-Poly-l-Lysine/plasmid DNA nanoplexes for efficient gene delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. advancedbiomatrix.com [advancedbiomatrix.com]

- 15. cellsystems.eu [cellsystems.eu]

electrostatic interaction of Poly-D-lysine with cell membranes

An In-Depth Technical Guide to the Electrostatic Interaction of Poly-D-lysine with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-D-lysine (PDL) is a synthetic, positively charged polymer of the D-isomer of lysine, an essential amino acid. Unlike its L-lysine counterpart (Poly-L-lysine or PLL), PDL is not susceptible to degradation by cellular proteases, making it a preferred choice for long-term applications in cell culture and biomedicine.[1][2] The primary mechanism governing its interaction with biological systems is a strong electrostatic attraction to the negatively charged surface of cell membranes.[3][4][5]

The typical mammalian cell membrane presents a net negative charge at physiological pH due to the presence of anionic molecules such as phosphatidylserine (B164497) (PS) lipids, sialic acid residues on glycoproteins, and other acidic components.[1][6] This inherent charge differential drives the adsorption of cationic polymers like PDL onto the cell surface, initiating a cascade of biophysical and cellular events. This guide provides a detailed examination of this interaction, covering the core mechanism, its quantitative characterization, downstream cellular consequences, and the experimental protocols used for its study.

The Core Mechanism: An Electrostatic Handshake

The fundamental interaction between PDL and the cell membrane is electrostatic. The positively charged primary amine groups along the PDL backbone are attracted to the negatively charged phosphate, carboxyl, and sulfate (B86663) groups on the cell surface.[7] This initial binding is rapid and leads to the neutralization of the cell's surface charge.[6]

The strength and consequences of this interaction are influenced by several factors:

-

Molecular Weight of PDL: Higher molecular weight polymers (e.g., 70-150 kDa) provide more binding sites and are commonly used for robust cell adhesion.[3][4]

-

PDL Concentration: The concentration of PDL dictates the extent of surface charge neutralization and can lead to charge reversal at higher concentrations.[6]

-

Membrane Composition: The density of anionic lipids, such as phosphatidylserine (PS), and the presence of cholesterol can modulate the strength of the interaction and the subsequent membrane disruption.[8][9]

This primary electrostatic binding is the trigger for a range of outcomes, from simple cell adhesion to profound physiological responses like membrane permeabilization and the activation of specific signaling pathways.

Quantitative Data Presentation

The biophysical interaction between PDL and cell membranes can be quantified using various techniques. The following tables summarize key quantitative data reported in the literature.

Table 1: Zeta Potential Measurements of Cells

Zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between particles and is a key indicator of surface charge.

| Cell Type | Initial Zeta Potential (mV) | PDL/Polycation Concentration | Final Zeta Potential (mV) | Reference(s) |

| HeLa Cells | -19.4 ± 0.8 | 20 µg/mL (Poly-L-lysine) | ~0 (Neutralized) | [6] |

| HeLa Cells | -19.4 ± 0.8 | >20 µg/mL (Poly-L-lysine) | Positive | [6] |

| Erythrocytes | -31.8 ± 1.1 | Not specified | Not specified | [6] |

| BSA (Control) | -14 | Not applicable | Not applicable | [10] |

| Poly-L-lysine | Not applicable | Not applicable | +15 | [10] |

Table 2: PDL Specifications for Common Applications

The molecular weight and concentration of PDL are critical parameters for its successful application.

| Application | Molecular Weight (Daltons) | Typical Concentration | Key Outcome | Reference(s) |

| Neuronal Cell Culture | 50,000 - 150,000 | 0.1 mg/mL (coating) | Facilitates cell adhesion, growth, maturation | [2][3][11] |

| Gene Delivery (in vitro) | 70,000 - 150,000 | 1:2 (pDNA:PDL ratio) | Gene transfection with low toxicity | [12][13] |

| Surface Coating | 70,000 - >300,000 | 0.1 mg/mL | Increases positive sites for cell binding | [4][5] |

Table 3: Membrane Permeabilization Effects

Polycations can induce the formation of pores in lipid bilayers, leading to membrane leakage.

| Polycation | Membrane System | Pore Diameter (nm) | Measurement Technique | Reference(s) |

| Polycations (general) | 293A and KB Cells | 1 - 21 | Patch Clamp | [14] |

| PAMAM Dendrimer (G7) | Supported Lipid Bilayers | 15 - 40 | Atomic Force Microscopy (AFM) | [14] |

Cellular Consequences of PDL Interaction

The initial electrostatic binding event can lead to several distinct cellular outcomes.

Enhanced Cell Adhesion

The most common application of PDL is as a coating for culture surfaces to promote cell attachment, particularly for fastidious cells like primary neurons.[3][11] PDL creates a uniform net positive charge, enhancing the electrostatic linkage between the negatively charged cell membrane and the culture substrate.[1][4] This improved adhesion is crucial for cell spreading, neurite outgrowth, and long-term survival in culture.[2][11]

Membrane Permeabilization and Disruption

At sufficient concentrations, the interaction of PDL with the membrane can go beyond simple adhesion. The polymer can disrupt the lipid packing, leading to increased membrane permeability or even lysis.[8][14][15] This phenomenon is dependent on the polymer chain length and concentration.[15] The interaction can lead to the formation of transient pores, allowing the passage of molecules that are normally excluded from the cell.[14][16] This property is exploited for the delivery of drugs and genetic material.

Cellular Signaling and Cytotoxicity

The interaction of long-chain PDL with the plasma membrane can be a potent cellular trigger, leading to significant physiological responses. Studies have shown that PDL can anchor to the plasma membrane and interact with membrane lipids, causing rapid morphological changes.[15] This interaction can lead to an increase in intracellular calcium (Ca²⁺) content, a key event in many signaling cascades.[15] The resulting high intracellular calcium and plasma membrane disruption can culminate in intense necrosis.[15] Concurrently, cells may initiate a protective autophagy response in an attempt to mitigate the stress caused by the membrane interaction.[15]

Experimental Protocols

Studying the interaction between PDL and cell membranes requires a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.

Zeta Potential Measurement

This protocol measures the change in cell surface charge upon interaction with PDL.

Objective: To quantify the surface charge (zeta potential) of cells before and after incubation with PDL. Principle: Dynamic Light Scattering (DLS) is used to measure the electrophoretic mobility of cells in an applied electric field, which is then used to calculate the zeta potential.[6]

Methodology:

-

Cell Preparation: Harvest cells (e.g., HeLa cells) and wash them twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to remove culture medium components. Resuspend the cells in the same buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Baseline Measurement: Transfer the cell suspension to a specialized cuvette for the DLS instrument (e.g., Zetasizer). Measure the initial zeta potential of the untreated cells.[6]

-

PDL Incubation: Prepare a series of PDL solutions at different concentrations in the same buffer. Add PDL to the cell suspensions to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µg/mL).[6] Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Post-Incubation Measurement: Measure the zeta potential for each PDL concentration.

-

Data Analysis: Plot the zeta potential (mV) as a function of PDL concentration (µg/mL) to observe charge neutralization and potential reversal.

Membrane Permeability (Dye Leakage) Assay

This protocol assesses the ability of PDL to disrupt membrane integrity.

Objective: To determine if PDL induces pore formation in model lipid vesicles or live cells by monitoring the leakage of a fluorescent dye. Principle: A self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein) is encapsulated within lipid vesicles.[8] Upon membrane disruption by PDL, the dye is released into the bulk solution, becomes diluted, and its fluorescence emission increases.[16] Alternatively, for live cells, a dye that is normally membrane-impermeant (e.g., SYTOX Green) is added to the extracellular medium; its fluorescence increases dramatically upon entering a cell with a compromised membrane and binding to nucleic acids.[17]

Methodology (Vesicle-based):

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) composed of a relevant lipid mixture (e.g., POPG or a POPG/POPC mix) encapsulating 50 mM carboxyfluorescein.[16] Remove unencapsulated dye via size exclusion chromatography.

-

Assay Setup: Dilute the vesicle suspension in a cuvette with buffer to a final lipid concentration of ~50 µM.

-

Fluorescence Measurement: Place the cuvette in a spectrofluorometer and monitor the baseline fluorescence (Excitation ~490 nm, Emission ~520 nm).

-

PDL Addition: Add a known concentration of PDL to the cuvette and immediately begin recording the fluorescence intensity over time.

-

Data Normalization: After the signal stabilizes, add a detergent (e.g., Triton X-100) to lyse all vesicles, achieving 100% dye release and maximum fluorescence (F_max). The percentage of leakage is calculated as: Leakage (%) = [(F_t - F_0) / (F_max - F_0)] * 100, where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Calcium Imaging

This protocol visualizes changes in intracellular calcium concentration following PDL treatment.

Objective: To monitor intracellular Ca²⁺ dynamics in live cells in response to PDL. Principle: Cells are loaded with a calcium indicator dye (e.g., Fura-2) or engineered to express a genetically encoded calcium indicator (GECI, e.g., GCaMP6s).[15][18][19] The fluorescence intensity or emission properties of the indicator change upon binding to Ca²⁺, allowing for real-time visualization of calcium influx or release from intracellular stores.[19]

Methodology:

-

Cell Seeding and Indicator Loading: Seed cells (e.g., A549 cells or primary neurons) on a glass-bottom dish suitable for microscopy.[11][15] If using a chemical dye, incubate the cells with the acetoxymethyl (AM) ester form of the dye (e.g., Fura-2 AM) according to the manufacturer's protocol to allow it to enter the cells. If using a GECI, cells must be transfected or transduced to express the indicator prior to the experiment.[18]

-

Imaging Setup: Mount the dish on an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological temperature and CO₂.

-

Baseline Imaging: Acquire baseline fluorescence images of the cells before treatment to establish a resting Ca²⁺ level.

-

PDL Treatment: Perfuse the chamber with a solution containing PDL at the desired concentration.

-

Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of images to capture the change in fluorescence over time, which corresponds to the change in intracellular Ca²⁺.[15][18]

-

Data Analysis: Quantify the mean fluorescence intensity within regions of interest (ROIs) drawn around individual cells. Plot the change in intensity (or fluorescence ratio for ratiometric dyes like Fura-2) over time to visualize the calcium transient.

References

- 1. biomat.it [biomat.it]

- 2. wpiinc.com [wpiinc.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Monitoring of the Zeta Potential of Human Cells upon Reduction in Their Viability and Interaction with Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Poly-L-Lysine and Poly-D-Lysine | Alamanda Polymers - Polyamino Acids, Superior by Design [alamanda-polymers.com]

- 8. Penetration of phospholipid membranes by poly-l-lysine depends on cholesterol and phospholipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Raman spectroscopic study of the interaction of poly-L-lysine with dipalmitoylphosphatidylglycerol bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation and Optimization of Poly-d-Lysine as a Non-Natural Cationic Polypeptide for Gene Transfer in Neuroblastoma Cells [mdpi.com]

- 14. Polycation-induced Cell Membrane Permeability Does Not Enhance Cellular Uptake or Expression Efficiency of Delivered DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Long-Chain Poly-d-Lysines Interact with the Plasma Membrane and Induce Protective Autophagy and Intense Cell Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Poly-l-lysines and poly-l-arginines induce leakage of negatively charged phospholipid vesicles and translocate through the lipid bilayer upon electrostatic binding to the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ibidi.com [ibidi.com]

- 19. Calcium imaging - Wikipedia [en.wikipedia.org]

Poly-D-Lysine Hydrobromide: A Technical Guide for Primary Neuron Culture

This guide provides an in-depth overview of the principles and techniques for using poly-D-lysine hydrobromide (PDL) to successfully culture primary neurons. It is intended for researchers, scientists, and drug development professionals who rely on robust and reproducible neuronal cell culture systems. This document details the mechanism of action, provides comparative data, and offers explicit experimental protocols.

Introduction to Poly-D-Lysine as a Substrate

Primary neurons are notoriously challenging to maintain in vitro due to their dependence on adhesive cues for survival, differentiation, and neurite outgrowth. Culture surfaces, typically made of polystyrene or glass, are not inherently conducive to neuronal attachment. To overcome this, these surfaces are commonly coated with extracellular matrix (ECM) proteins or synthetic polymers. Poly-D-lysine is a widely used synthetic polymer that serves as an effective coating agent.

PDL is a synthetic, positively charged polymer of the D-isomer of lysine. Its primary function is to modify the negatively charged surface of cultureware, creating a net positive charge. This altered surface charge promotes the initial attachment of various cell types, including neurons, which possess a net negative charge on their cell membranes. This initial electrostatic interaction is crucial for subsequent cell spreading, survival, and process extension.

Mechanism of Action

The mechanism by which PDL facilitates neuronal culture can be broken down into two main stages:

-